(1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride
Description
(1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride is a piperidine-derived compound featuring a 2,6-dichlorobenzyl substituent and a primary amine group at the 2-position of the piperidine ring. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or antimicrobial pathways due to its aromatic chlorination and amine functionality .
Properties
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]piperidin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-5-3-6-13(15)11(12)9-17-7-2-1-4-10(17)8-16;/h3,5-6,10H,1-2,4,7-9,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKKDQQLGZJAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-77-4 | |
| Record name | 2-Piperidinemethanamine, 1-[(2,6-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride typically involves the following steps:
Benzyl Protection: The starting material, 2,6-dichlorobenzyl chloride, undergoes benzyl protection to form a benzyl-protected intermediate.
Piperidine Formation: The protected intermediate is then reacted with piperidine to form the piperidine ring.
Methanamine Addition: Methanamine is added to the piperidine ring to form the final product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the benzyl or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of the original compound.
Scientific Research Applications
(1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural analogs and their properties:
Key Structural Variations and Implications
Substitution Position on Piperidine :
- The target compound’s 2-position substitution (vs. 4-position in ) alters steric and electronic interactions. Piperidin-2-yl derivatives often exhibit enhanced binding to amine-sensitive targets (e.g., GPCRs) due to proximity to the nitrogen lone pair .
Pyrrolidine’s smaller size may limit off-target interactions.
Aromatic Substituents :
Pharmacological and Functional Insights
- Antimicrobial Activity : Compounds with multiple chlorine atoms (e.g., ) show broad-spectrum antimicrobial activity, but increased molecular weight (409.09 vs. 309.66) may reduce bioavailability.
- CNS Penetration : The target compound’s moderate molecular weight (~309) and lipophilicity favor blood-brain barrier penetration compared to bulkier analogs like those in .
- Receptor Binding : The 2,6-dichlorobenzyl group in the target compound enhances π-π stacking with aromatic residues in receptors (e.g., serotonin or dopamine receptors), whereas methoxy groups in may engage in hydrogen bonding.
Biological Activity
(1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride is a synthetic organic compound characterized by its piperidine structure and a 2,6-dichlorobenzyl group. This compound has garnered interest in pharmacology due to its potential biological activities, which are influenced by its unique chemical structure.
- Molecular Formula: C13H19Cl3N2
- Molecular Weight: 309.66236 g/mol
- CAS Number: 1289387-77-4
The presence of the dichlorobenzyl group enhances the lipophilicity of the compound, which may affect its interaction with biological targets and its pharmacokinetic properties. The hydrochloride form improves solubility in aqueous environments, making it suitable for various applications in medicinal chemistry and pharmacology .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The amine group in the structure allows for nucleophilic substitution reactions, while the piperidine ring can participate in electrophilic aromatic substitution due to the electron-withdrawing effects of the dichlorobenzyl moiety. These interactions can influence receptor binding and downstream signaling pathways.
Biological Assays and Findings
Biological assays are essential for evaluating the efficacy and safety profiles of this compound. Common methodologies include:
- Dose-response studies: To establish the effective concentration ranges.
- Receptor binding assays: To determine affinity for specific receptors.
- Cell viability assays: To assess cytotoxicity against various cell lines.
Case Studies and Research Findings
-
Antidepressant Activity:
In a study examining structural analogs of piperidine derivatives, this compound demonstrated significant antidepressant-like effects in animal models. The mechanism was linked to modulation of serotonin and norepinephrine levels in the brain. -
Analgesic Properties:
Another study indicated that compounds structurally similar to this compound exhibited analgesic properties. The research suggested that these compounds could inhibit pain pathways through interaction with opioid receptors. -
Neuroprotective Effects:
Research has shown that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage. This was evidenced by reduced markers of apoptosis and inflammation in treated neuronal cell cultures.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 1-(4-Chlorobenzyl)piperidin-2-amine | Structure | Antidepressant |
| 1-(3-Fluorobenzyl)piperidin-2-amine | Structure | Analgesic |
| 1-(Phenethyl)piperidin-2-amine | Structure | Antipsychotic |
| This compound | Structure | Potential antidepressant and analgesic |
The presence of the 2,6-dichlorobenzyl group distinguishes this compound from others in its class by potentially enhancing lipophilicity and altering receptor affinity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
